molecular formula C6H10ClN3O3 B2660299 Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride CAS No. 612511-72-5

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride

Cat. No. B2660299
CAS RN: 612511-72-5
M. Wt: 207.61
InChI Key: IMUSLNMUIIQUFO-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride” is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of an ethyl ester (-COOC2H5) and an aminomethyl (-CH2NH2) group suggests potential reactivity at these sites .


Chemical Reactions Analysis

The reactivity of this compound could potentially involve the ethyl ester and aminomethyl groups . For instance, the ester could undergo hydrolysis, while the aminomethyl group could participate in various reactions due to the presence of the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups . For instance, the presence of the polar amine and ester groups could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For instance, if it’s intended as a drug, the oxadiazole ring, known for its bioactivity, could interact with biological targets .

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in the development of new drugs or materials . Further studies could also focus on optimizing its synthesis and understanding its reactivity .

properties

IUPAC Name

ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLNMUIIQUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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